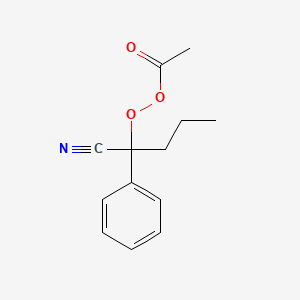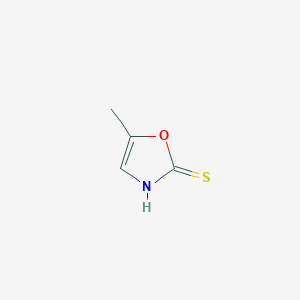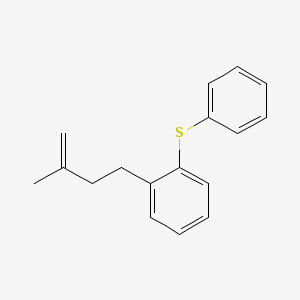
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a 3-methylbut-3-en-1-yl group and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 3-methylbut-3-en-1-yl bromide, and phenylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or toluene is used.
Catalysts: A Lewis acid catalyst like aluminum chloride (AlCl3) is often employed to facilitate the electrophilic aromatic substitution reaction.
Procedure: The benzene is first treated with 3-methylbut-3-en-1-yl bromide in the presence of the catalyst to form the intermediate product. This intermediate is then reacted with phenylsulfanyl chloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the phenylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, replacing it with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methylbut-3-en-1-yl)-2-(phenylthio)benzene: Similar structure but with a phenylthio group instead of phenylsulfanyl.
1-(3-Methylbut-3-en-1-yl)-2-(phenylseleno)benzene: Contains a phenylseleno group, offering different reactivity and properties.
Uniqueness
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the 3-methylbut-3-en-1-yl and phenylsulfanyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propiedades
Número CAS |
59321-16-3 |
|---|---|
Fórmula molecular |
C17H18S |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
1-(3-methylbut-3-enyl)-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C17H18S/c1-14(2)12-13-15-8-6-7-11-17(15)18-16-9-4-3-5-10-16/h3-11H,1,12-13H2,2H3 |
Clave InChI |
QYOKKULWGNLWME-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC1=CC=CC=C1SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


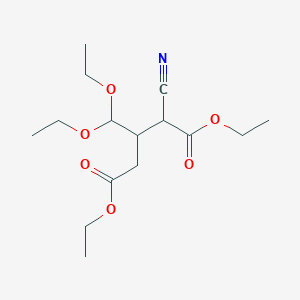

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)

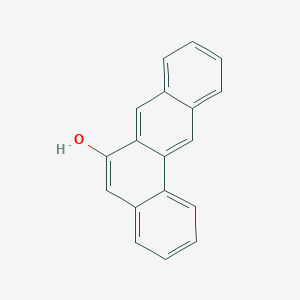
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
